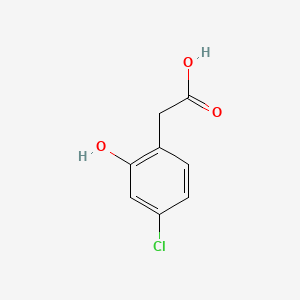
4-Chloro-2-hydroxyphenylacetic acid
概要
説明
4-Chloro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the fourth position and a hydroxyl group at the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxyphenylacetic acid typically involves the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid . The reaction conditions often involve the use of elemental phosphorus and iodine as reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This may involve continuous flow reactors and the use of catalysts to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Chloro-2-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
4-Chloro-2-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets. For instance, as an auxin influx inhibitor, it interferes with the dynamics of the plasma membrane in plant cells, affecting the transport of the plant hormone auxin . This disruption in auxin transport can lead to altered plant growth and development.
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic acid: Similar structure but lacks the hydroxyl group.
2-Chlorophenylacetic acid: Chlorine atom is at the second position instead of the fourth.
4-Hydroxyphenylacetic acid: Lacks the chlorine atom.
Uniqueness
4-Chloro-2-hydroxyphenylacetic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
2-(4-chloro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGUQEXOEPUPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231557 | |
| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82085-61-8 | |
| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082085618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
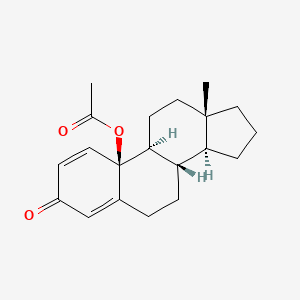


![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
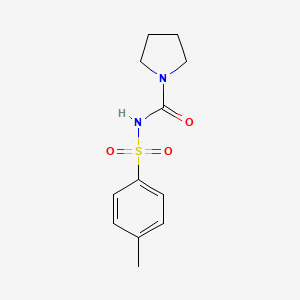
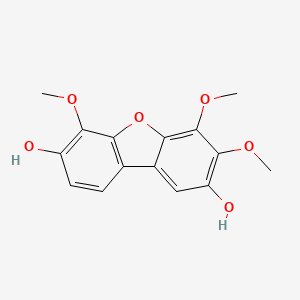
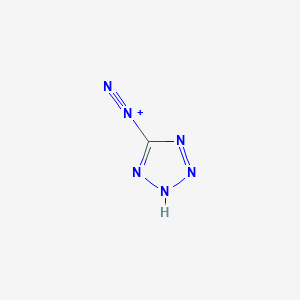
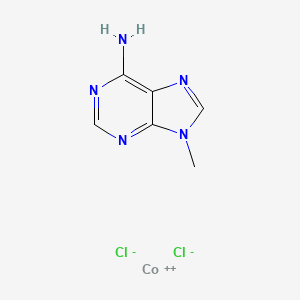
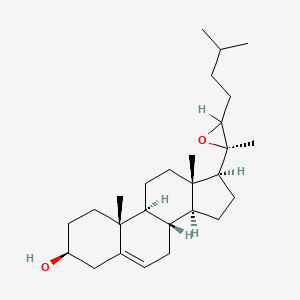
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)
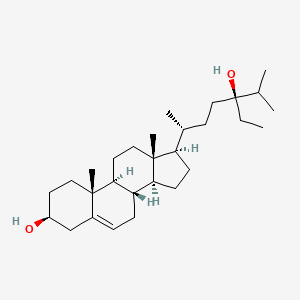
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)

![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
